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molecular formula C10H13ClN2O4 B8758675 2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol

2-[(2-Chloro-4-nitrophenyl)(2-hydroxyethyl)amino]ethan-1-ol

Cat. No. B8758675
M. Wt: 260.67 g/mol
InChI Key: ZNLRMZROBWXJCG-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

Dissolved in 8 ml of DMSO were 10.0 g (57.0 mmol) of 3-chloro-4-fluronitrobenzene and 8.6 g (82 mmol) of diethanolamine. The thus-obtained mixture was stirred under heat for 2 hours at 140° C., followed by extraction with ethyl acetate. The solvent was distilled out under reduced pressure, whereby 9.5 g of the title compound were obtained as a yellow oil (yield: 64%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=[CH:6][C:7]=1F.[NH:12]([CH2:16][CH2:17][OH:18])[CH2:13][CH2:14][OH:15]>CS(C)=O>[OH:15][CH2:14][CH2:13][N:12]([C:7]1[CH:6]=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[CH:3][C:2]=1[Cl:1])[CH2:16][CH2:17][OH:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)[N+](=O)[O-]
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
N(CCO)CCO
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The thus-obtained mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled out under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: CALCULATEDPERCENTYIELD 63.9%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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